N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 955530-74-2
VCID: VC11893395
InChI: InChI=1S/C23H29N3O2/c1-3-26-14-4-5-20-15-18(10-11-21(20)26)12-13-24-22(27)23(28)25-16-19-8-6-17(2)7-9-19/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
SMILES: CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)C
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

CAS No.: 955530-74-2

Cat. No.: VC11893395

Molecular Formula: C23H29N3O2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide - 955530-74-2

Specification

CAS No. 955530-74-2
Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
IUPAC Name N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Standard InChI InChI=1S/C23H29N3O2/c1-3-26-14-4-5-20-15-18(10-11-21(20)26)12-13-24-22(27)23(28)25-16-19-8-6-17(2)7-9-19/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
Standard InChI Key YQSAQTRWUMMEOX-UHFFFAOYSA-N
SMILES CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)C
Canonical SMILES CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)C

Introduction

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that belongs to the class of ethanediamides. It features a tetrahydroquinoline moiety and a 4-methylphenylmethyl group, which are significant for its potential biological activities. Despite the lack of specific information on this compound in the provided search results, its structure suggests it could be involved in various chemical and biological interactions.

Synthesis

The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide likely involves multi-step organic synthesis techniques. A common approach might include the alkylation of tetrahydroquinoline derivatives followed by the formation of the ethanediamide bond. Specific conditions such as temperature, solvent choice, and catalysts would be crucial for optimizing yields and purity.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups. Typical reactions may include:

  • Nucleophilic Substitution: The ethanediamide group can participate in nucleophilic substitution reactions.

  • Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions.

  • Complexation Reactions: The tetrahydroquinoline and arylmethyl groups could participate in complexation reactions with metals or other molecules.

Biological Activity

While specific biological activities of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide are not detailed in the search results, compounds with similar structures often exhibit potential neuropharmacological effects. These effects might involve interactions with neurotransmitter systems such as serotonin and dopamine, suggesting potential applications in pharmacological research for neurological disorders.

Research Findings and Future Directions

In-depth research on this compound would require comprehensive studies to elucidate its chemical properties, biological activities, and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential for characterizing its structure and purity. Additionally, in vitro assays and binding studies would help determine its specific biological targets and activities.

Given the limitations of the search results, further investigation into scientific literature and databases is necessary to provide a comprehensive overview of this compound's properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator